molecular formula C22H17N3O5 B2473270 N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide CAS No. 903860-51-5

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No. B2473270
CAS RN: 903860-51-5
M. Wt: 403.394
InChI Key: HIAUABFVEFTTRY-UHFFFAOYSA-N
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Description

“N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a quinoline ring, a furan ring, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it likely involves the synthesis of the quinoline and furan rings, followed by the introduction of the nitrophenyl and carboxamide groups . The synthesis of 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, has been the subject of many publications .


Molecular Structure Analysis

The molecular structure of this compound is likely characterized by the presence of the quinoline and furan rings, along with the nitrophenyl and carboxamide groups. The quinoline ring may exist in different tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The quinoline ring, for instance, is known to participate in various reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide:

Antimicrobial Applications

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide: has shown promising antimicrobial properties. The quinoline and furan moieties in the compound contribute to its ability to inhibit the growth of various bacterial and fungal strains. This makes it a potential candidate for developing new antibiotics and antifungal agents .

Anticancer Research

The compound’s structure, particularly the quinoline and nitrophenyl groups, has been investigated for its cytotoxic effects on cancer cells. Studies have demonstrated its potential to induce apoptosis in cancerous cells, making it a valuable compound in the development of novel anticancer therapies .

Anti-inflammatory Properties

Research has indicated that N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide exhibits significant anti-inflammatory activity. This is attributed to its ability to inhibit key enzymes and pathways involved in the inflammatory response, suggesting its use in treating inflammatory diseases .

Antioxidant Activity

The compound has been studied for its antioxidant properties, which are crucial in protecting cells from oxidative stress and damage. Its ability to scavenge free radicals and reduce oxidative stress makes it a potential candidate for developing treatments for diseases associated with oxidative damage .

Fluorescent Probes

The compound’s structure allows it to be used as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon binding to specific biomolecules makes it a valuable tool in cellular and molecular biology research.

These applications highlight the versatility and potential of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Springer MDPI MDPI Springer : MDPI : MDPI : Springer : MDPI

properties

IUPAC Name

N-methyl-5-(2-nitrophenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-24(13-14-12-21(26)23-17-8-4-2-6-15(14)17)22(27)20-11-10-19(30-20)16-7-3-5-9-18(16)25(28)29/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAUABFVEFTTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide

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